3,4,6-Trichloro-N-methylphthalimide

Catalog No.
S6595587
CAS No.
72524-66-4
M.F
C9H4Cl3NO2
M. Wt
264.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Trichloro-N-methylphthalimide

CAS Number

72524-66-4

Product Name

3,4,6-Trichloro-N-methylphthalimide

IUPAC Name

4,5,7-trichloro-2-methylisoindole-1,3-dione

Molecular Formula

C9H4Cl3NO2

Molecular Weight

264.5 g/mol

InChI

InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3

InChI Key

VLHNFLJRXDXJEX-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl

The exact mass of the compound 3,4,6-Trichloro-N-methylphthalimide is 262.930761 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,6-Trichloro-N-methylphthalimide is an organic compound with the molecular formula C₉H₄Cl₃NO₂. It features a phthalimide structure, which consists of a phthalic anhydride backbone modified by a methyl group and three chlorine atoms at the 3, 4, and 6 positions. This compound is notable for its potential applications in various chemical syntheses and biological studies due to its unique reactivity and structural characteristics.

, particularly halogenation and nucleophilic substitution. One significant reaction involves its conversion to 3,4,6-trifluoro-N-methylphthalimide through a fluorination process using potassium fluoride. This reaction typically occurs under anhydrous conditions at elevated temperatures (200° to 270° Celsius) in the presence of solvents such as dimethylsulfoxide or acetonitrile . Additionally, the compound can undergo hydrolysis to yield various derivatives, including phthalic acids.

Several synthesis methods for 3,4,6-trichloro-N-methylphthalimide have been documented:

  • Direct Chlorination: The compound can be synthesized by chlorinating N-methylphthalimide using chlorine gas or other chlorinating agents under controlled conditions.
  • Reaction with Chlorinated Phthalic Anhydride: Another method involves reacting N-methylphthalimide with 3,4,6-trichlorophthalic anhydride .
  • Fluorination: As mentioned earlier, it can also be used as a precursor in fluorination reactions to produce trifluorinated derivatives.

3,4,6-Trichloro-N-methylphthalimide finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in polymer chemistry and as additives in plastics.
  • Biological Research: The compound is studied for its potential antibacterial properties and as a building block for more complex molecules.

Studies on the interactions of 3,4,6-trichloro-N-methylphthalimide with other compounds reveal its role as a reactive intermediate. For instance, it can interact with nucleophiles during substitution reactions or participate in further halogenation processes. The specific interactions often depend on the substituents present on the phthalimide ring and the reaction conditions employed .

Several compounds share structural similarities with 3,4,6-trichloro-N-methylphthalimide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
N-MethylphthalimideNo halogen substituentsLess reactive than trichloro derivatives
3,4-Dichloro-N-methylphthalimideTwo chlorine atomsLower reactivity compared to trichloro form
3,5-Dichlorophthalic acidContains carboxylic acid functionalityUsed in different synthetic pathways
3,4,5-Trifluorophthalic acidThree fluorine substituentsExhibits different biological activities

The uniqueness of 3,4,6-trichloro-N-methylphthalimide lies in its specific arrangement of chlorine atoms and the presence of the methyl group at the nitrogen position. This configuration influences its reactivity profile and potential applications compared to similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

262.930761 g/mol

Monoisotopic Mass

262.930761 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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